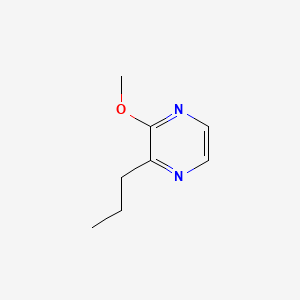

2-Methoxy-3-propylpyrazine

Descripción

Contextualization within Pyrazine (B50134) and Methoxypyrazine Chemical Classifications

From a chemical standpoint, 2-Methoxy-3-propylpyrazine is part of a well-defined hierarchical classification. It belongs to the diazine family of organic compounds, which are aromatic six-membered rings containing two nitrogen atoms. nbu.ac.in

Pyrazines : Specifically, it is a pyrazine, an isomer of diazine where the nitrogen atoms are located at positions 1 and 4 of the heterocyclic ring. nbu.ac.in Pyrazines are known for their strong aromatic and often earthy, nutty, or roasted sensory profiles, which are generated naturally in organisms and through heat-induced chemical changes like the Maillard reaction in food. nbu.ac.in

Methoxypyrazines : Moving to a more specific subclass, this compound is a methoxypyrazine. This group is characterized by the presence of a methoxy (B1213986) group (–OCH₃) attached to the pyrazine core. foodb.cacannabisdatabase.cahmdb.ca This functional group is crucial in defining the characteristic aromas of these compounds, which are often described as vegetal, earthy, or bell pepper-like. foodb.cahmdb.cafoodb.ca The subject compound is specifically a 2-methoxy-3-alkylpyrazine, with a propyl group at the third position on the ring. nih.gov

A summary of its chemical properties is provided below.

Table 1: Chemical Properties of this compound| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₁₂N₂O | nih.gov |

| Molar Mass | 152.19 g/mol | nih.gov |

| CAS Number | 25680-57-3 | nih.gov |

| InChIKey | WPWBOFKCKQCZIS-UHFFFAOYSA-N | nih.gov |

| Odor Profile | Earthy, bell pepper, raw potato, galbanum | thegoodscentscompany.com |

Historical Development of Research on this compound and Analogs

The scientific exploration of methoxypyrazines, including this compound and its structural analogs, has evolved significantly over several decades.

Initial Discoveries (1960s-1970s): The foundation for research in this area was laid with the identification of potent, low-concentration methoxy-alkylpyrazines as key aroma contributors in vegetables. A notable early discovery was the identification of 2-methoxy-3-isobutylpyrazine as the character-impact compound in bell peppers in 1969. openagrar.de This was followed by research identifying related compounds, such as 2-methoxy-3-isopropylpyrazine in peas, in the mid-1970s. openagrar.de A key method for the synthesis of 2-methoxy-3-alkylpyrazines was established by Murray and Whitfield in 1975, which facilitated further study. openagrar.de

Advancements in Analytical Techniques (1980s-1990s): A major challenge in the study of these compounds has always been their extremely low concentration in natural products, often at the parts-per-trillion level. openagrar.de The 1980s and 1990s saw the development and refinement of highly sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC/MS) became a vital tool for both identification and quantification. openagrar.de Further enhancements, such as the use of stable isotope dilution assays, were developed to achieve accurate quantification in complex matrices like wine. researchgate.net Concurrently, methods utilizing gas chromatography with specific detectors, like the nitrogen-phosphorus detector (GC/NPD), were optimized for analyzing methoxypyrazines in food products such as carrots. oup.comnih.gov

Expansion into New Research Areas: As analytical capabilities improved, research expanded from simple identification to quantitative studies that explored the impact of agricultural practices, food processing, and environmental factors on the concentration of these compounds in wine grapes and other products. researchgate.netoup.com The discovery of pyrazines as chemical signals in insects also opened up new avenues in the field of chemical ecology. nbu.ac.inopenagrar.de

Overview of Key Academic Research Domains for this compound

The study of this compound and its analogs is concentrated in a few key interdisciplinary scientific domains.

Food Science and Flavor Chemistry : This is the most prominent research area. Methoxypyrazines are recognized as powerful flavorants and are crucial to the aroma profile of many raw vegetables, fruits, and beverages. nbu.ac.innih.gov Research in this domain focuses on identifying and quantifying these compounds to understand and control the flavor of food products. For instance, studies have determined the concentration of the related compound 2-methoxy-3-sec-butylpyrazine in various carrot products, linking its presence directly to the characteristic "rooty" flavor. oup.comnih.gov In viticulture and enology, methoxypyrazines like 2-methoxy-3-isobutylpyrazine are extensively studied as they impart "green" or "herbaceous" notes to wines, particularly Sauvignon blanc and Cabernet Sauvignon. openagrar.dewikipedia.org

Analytical Chemistry : This field is dedicated to developing the methodologies required to detect and measure trace amounts of volatile compounds. The extremely low odor detection thresholds of methoxypyrazines necessitate highly sophisticated analytical approaches. openagrar.de Key research in this area involves the optimization of sample preparation techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace sampling, followed by analysis using high-resolution instrumentation. bio-conferences.org The development of multidimensional gas chromatography and selective detectors continues to be an active area of research to improve the accuracy of pyrazine analysis in complex samples like wine. bio-conferences.org

Chemical Ecology and Agriculture : Beyond flavor, pyrazines play a significant role in communication between organisms. In the animal kingdom, various insects use methoxypyrazines as aposematic (warning) signals to deter predators, advertising their chemical defenses. openagrar.deresearchgate.net This has led to research in chemical ecology to understand these predator-prey interactions. Furthermore, the biological activity of these compounds has been explored for agricultural applications. A Japanese patent, for example, describes the use of this compound as an effective insect repellent for protecting grains and other dry foods from pests. google.com

Table 2: Summary of Key Research Findings on 2-Methoxy-3-alkylpyrazines

| Research Area | Finding | Key Compound(s) Studied | Analytical Method |

|---|---|---|---|

| Food Chemistry | Identified as the principal pyrazine in fresh, canned, and frozen carrots, contributing to a "rooty" flavor. oup.comnih.gov | 2-methoxy-3-sec-butylpyrazine | GC/NPD |

| Enology (Wine Science) | Identified and quantified as a major contributor to the "herbaceous" character of Sauvignon blanc wine. openagrar.de | 2-methoxy-3-isobutylpyrazine | GC/MS |

| Enology (Wine Science) | A rapid assay was developed for quantifying the compound in red wines from Bordeaux to study vintage and variety differences. researchgate.net | 2-methoxy-3-isobutylpyrazine | Stable Isotope Dilution Assay with GC/MS |

| Chemical Ecology | Identified as volatile warning odorants used by aposematically colored insects. researchgate.net | 2-methoxy-3-(1-methylpropyl)pyrazine | Not specified |

Structure

3D Structure

Propiedades

Número CAS |

25680-57-3 |

|---|---|

Fórmula molecular |

C8H12N2O |

Peso molecular |

152.19 g/mol |

Nombre IUPAC |

2-methoxy-3-propylpyrazine |

InChI |

InChI=1S/C8H12N2O/c1-3-4-7-8(11-2)10-6-5-9-7/h5-6H,3-4H2,1-2H3 |

Clave InChI |

WPWBOFKCKQCZIS-UHFFFAOYSA-N |

SMILES |

CCCC1=NC=CN=C1OC |

SMILES canónico |

CCCC1=NC=CN=C1OC |

Origen del producto |

United States |

Chemical Synthesis Methodologies for 2 Methoxy 3 Propylpyrazine and Pyrazine Derivatives

Classical Synthetic Approaches for Pyrazine (B50134) Rings

The foundational methods for pyrazine synthesis, some of which are still in use today, typically involve the condensation and cyclization of key building blocks to form the heterocyclic ring. wikipedia.org

Condensation Reactions (e.g., Gutknecht, Gastaldi)

Gutknecht Pyrazine Synthesis: First reported by Hermann Gutknecht in 1879, this method is based on the self-condensation of α-amino ketones. wikipedia.orgwikipedia.orgdrugfuture.com The reaction proceeds through the dimerization of two molecules of an α-aminoketone to form a dihydropyrazine intermediate. wikipedia.org This intermediate is subsequently oxidized to yield the aromatic pyrazine derivative. drugfuture.com The necessary α-amino ketone precursor is often generated in situ from an α-oximinoketone, which itself is derived from a ketone. wikipedia.org The oxidation of the dihydropyrazine can be achieved using reagents like mercury(I) oxide, copper(II) sulfate, or sometimes simply atmospheric oxygen. drugfuture.com

Gastaldi Synthesis: The Gastaldi synthesis, dating back to 1921, is another classical variation used for preparing specific pyrazine derivatives, notably hydroxypyrazines. wikipedia.orgrsc.org

Cyclization Reactions and Intermediates

A general and widely utilized classical approach involves the cyclization reaction between a 1,2-dicarbonyl compound (an α-diketone) and a 1,2-diamine. researchgate.netslideshare.net This condensation reaction initially forms a 1,2-dihydropyrazine. researchgate.net This non-aromatic intermediate is then aromatized through an oxidation step to produce the final pyrazine product. slideshare.net Common oxidizing agents for this transformation include copper(II) oxide and manganese oxide. researchgate.net The symmetry of the starting materials often dictates the efficiency and outcome of the reaction, with symmetrical reactants typically providing the best results. researchgate.net

A proposed mechanism for a manganese-catalyzed reaction also highlights the formation of a key dihydropyrazine intermediate. nih.govacs.org In this pathway, a β-amino alcohol is first dehydrogenated to an aldehyde intermediate. This intermediate then undergoes self-coupling with another molecule, leading to a 2,5-dihydropyrazine via the elimination of water. nih.govacs.org The final step is a rapid, metal-catalyzed dehydrogenation that removes a molecule of dihydrogen to form the stable, aromatic pyrazine ring. nih.govacs.org

Modern and Sustainable Synthetic Strategies

Contemporary research in pyrazine synthesis focuses on improving efficiency, reducing waste, and enhancing safety, often by employing one-pot procedures, advanced catalytic systems, and principles of green chemistry.

One-Pot Synthesis Techniques

One-pot syntheses are highly valued in modern organic chemistry as they reduce the need for intermediate purification steps, saving time, solvents, and resources. A greener, one-pot method for synthesizing pyrazine derivatives has been developed that is cost-effective and environmentally benign. tandfonline.comresearchgate.net This approach involves the reaction of α-hydroxy ketones and 1,2-diamines and proceeds through a dihydropyrazine intermediate, which is detected in the early stages of the reaction before aromatization. tandfonline.com Another sustainable one-pot, two-step synthesis of 2,5-diarylpyrazines has been demonstrated using a deep eutectic solvent (DES) like choline chloride/glycerol, which serves as an effective and eco-friendly reaction medium. researchgate.net For more complex structures, a one-pot sequential dilithiation-addition method allows for the introduction of two different functional groups onto a pyrazine ring. acs.org

Catalytic Systems in Pyrazine Synthesis

Catalysis is central to many modern synthetic routes, offering high yields and selectivity under milder conditions. Earth-abundant base metals are of particular interest for sustainable chemistry. For instance, acridine-based pincer complexes of manganese have been shown to effectively catalyze the dehydrogenative self-coupling of 2-amino alcohols to selectively form 2,5-substituted pyrazine derivatives. nih.gov This process is highly atom-economical, producing only water and hydrogen gas as byproducts. nih.govacs.org

Other catalytic systems employed in pyrazine synthesis include:

Palladium catalysts: Used for the dehydrogenation of piperazines to yield pyrazines in high yields. tandfonline.com Palladium(II) catalysts have also been used in cascade reactions of aminoacetonitriles to produce unsymmetrical pyrazines. organic-chemistry.org

Copper-chromium catalysts: Utilized in the condensation reaction of diamines and epoxides. tandfonline.comnih.gov

Iridium catalysts: A [Cp*IrCl2]2 complex has been shown to catalyze the C-alkylation of methyl groups on various N-heteroaromatic compounds, including pyrazines, using alcohols. organic-chemistry.org

Green Chemistry Principles in Pyrazine Derivatization

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In pyrazine synthesis, this is achieved through several strategies:

Atom Economy: The manganese-catalyzed dehydrogenative coupling is a prime example of an atom-economical reaction, where the vast majority of atoms from the reactants are incorporated into the final product, with only water and hydrogen gas as byproducts. nih.govacs.org

Benign Solvents and Conditions: The use of deep eutectic solvents (DES) provides a sustainable alternative to traditional volatile organic solvents. researchgate.net Other methods have been developed to be environmentally benign, operating without expensive or toxic catalysts and under mild conditions. tandfonline.comresearchgate.net

Biocatalysis: Enzymes offer a green alternative to traditional chemical catalysts as they are biodegradable and operate under mild conditions. nih.gov A biocatalytic approach using the enzyme Lipozyme® TL IM has been developed for the synthesis of pyrazinamide derivatives from pyrazine esters and various amines. This method is conducted in a greener solvent, tert-amyl alcohol, demonstrating an efficient and more environmentally friendly route for creating pyrazine-based amides. nih.gov

Table 1: Comparison of Pyrazine Synthesis Methodologies

| Methodology | Key Reaction Type | Typical Starting Materials | Key Features |

|---|---|---|---|

| Gutknecht Synthesis | Condensation/Oxidation | α-Amino ketones | Classical method; self-condensation to form a dihydropyrazine intermediate. wikipedia.org |

| General Cyclization | Condensation/Oxidation | 1,2-Diketones and 1,2-Diamines | Fundamental approach; forms a dihydropyrazine intermediate before aromatization. researchgate.net |

| One-Pot Synthesis | Condensation/Aromatization | α-Hydroxy ketones and 1,2-Diamines | Environmentally benign, cost-effective, avoids intermediate isolation. tandfonline.com |

| Manganese Catalysis | Dehydrogenative Coupling | β-Amino alcohols | Highly atom-economical; byproducts are only H2O and H2. nih.govacs.org |

| Biocatalysis | Amide Bond Formation | Pyrazine esters and Amines | Uses enzymes in greener solvents; mild reaction conditions. nih.gov |

Stereochemical Control and Regioselectivity in Synthesis

The precise arrangement of substituents on the pyrazine ring (regioselectivity) and their three-dimensional orientation (stereochemistry) are critical factors that define the chemical and sensory properties of pyrazine derivatives. Achieving control over these aspects is a central challenge in synthetic organic chemistry. Methodologies for synthesizing compounds like 2-methoxy-3-propylpyrazine and its analogues often rely on strategies that dictate the specific placement and stereochemical outcome of the final product.

Regioselectivity in Pyrazine Synthesis

Regioselectivity in the synthesis of pyrazine derivatives is primarily achieved by the careful selection of starting materials in condensation reactions. The most common routes to substituted pyrazines involve the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. unimas.myresearchgate.net The inherent structure of these precursors directs the final substitution pattern on the pyrazine ring.

For asymmetrically substituted pyrazines, such as this compound, a key strategy involves the condensation of an α-amino acid amide with a dicarbonyl species like glyoxal. researchgate.net In this approach, the amino acid amide provides one nitrogen atom and the adjacent alkyl side chain (the propyl group in the case of norvalinamide), while glyoxal provides the other two carbons and the second nitrogen is incorporated through subsequent reaction steps. This method reliably yields 2,3-disubstituted pyrazines.

In contrast, other synthetic strategies inherently lead to different regiochemical outcomes. For example, the dehydrogenative self-coupling of 2-aminoalcohols, catalyzed by manganese pincer complexes, selectively produces symmetrically functionalized 2,5-substituted pyrazine derivatives. acs.orgnih.gov This reaction proceeds via the formation of an intermediate that dimerizes, leading to a symmetrical substitution pattern. The choice of the 2-aminoalcohol directly determines the identity of the alkyl groups at the C-2 and C-5 positions. acs.orgnih.gov

The following table summarizes how the choice of reactants influences the regiochemical outcome in pyrazine synthesis.

| Reactant 1 | Reactant 2 | Resulting Substitution Pattern | Example Product |

| α-Amino Acid Amide (e.g., Norvalinamide) | 1,2-Dicarbonyl (e.g., Glyoxal) | 2,3-Disubstituted | 2-Hydroxy-3-propylpyrazine |

| 1,2-Diamine | 1,2-Dicarbonyl | 2,3-Disubstituted | 2,3-Dialkylpyrazine |

| 2-Aminoalcohol (self-coupling) | N/A (Catalyst) | 2,5-Disubstituted (Symmetrical) | 2,5-Dialkylpyrazine |

This table illustrates the control of regioselectivity based on the synthetic pathway.

Stereochemical Control in Pyrazine Synthesis

Stereochemical control in the synthesis of pyrazine derivatives is most commonly achieved by employing chiral starting materials. The inherent chirality of a precursor molecule is transferred to the final pyrazine product. This is particularly relevant for pyrazines with chiral alkyl side chains, such as 2-methoxy-3-sec-butylpyrazine.

The synthesis of such chiral molecules typically starts from a chiral α-amino acid. For instance, using L-isoleucinamide in a condensation reaction with glyoxal would yield a pyrazine with a chiral (S)-sec-butyl group at the C-3 position. The stereocenter in the amino acid's side chain is retained throughout the reaction sequence. While the synthesis of this compound from L-norvalinamide does not result in a chiral side chain, the principle remains a cornerstone for producing a wide array of chiral pyrazine analogues.

Recent advancements have also demonstrated the ability to create chirality on the saturated ring systems related to pyrazines. For example, pyrazines can be activated by alkyl halides and then undergo iridium-catalyzed asymmetric hydrogenation to yield chiral piperazines with high enantioselectivity (up to 96% ee). acs.org Although this transforms the aromatic pyrazine into a saturated piperazine, it highlights the application of modern asymmetric catalysis in controlling stereochemistry within this class of heterocycles. The stereochemistry of more complex pyrazine-containing structures, such as bis-steroidal pyrazine derivatives, has also been shown to be crucial for their biological activity, necessitating stereoselective synthesis methods. nih.gov

The table below provides examples of how chiral precursors are used to control the stereochemistry of the final product.

| Chiral Precursor | Synthetic Method | Chiral Product | Key Outcome |

| L-Isoleucinamide | Condensation with Glyoxal | 2-Hydroxy-3-((S)-sec-butyl)pyrazine | Transfer of side-chain chirality from the amino acid. |

| Substituted Pyrazine | Asymmetric Hydrogenation | Chiral Substituted Piperazine | Creation of new stereocenters on the heterocyclic ring. acs.org |

This table demonstrates the use of chiral precursors and methods to achieve stereochemical control.

Biological Activity and Ecological Significance of 2 Methoxy 3 Propylpyrazine and Pyrazine Analogs

Chemoecological Functions

Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, play a crucial role in the chemical ecology of numerous organisms. 2-Methoxy-3-propylpyrazine and its structural analogs are involved in a wide array of biological interactions, functioning as key signaling molecules. These interactions range from deterring predators to mediating social behaviors within and between species.

Insect Repellent and Insecticidal Efficacy (e.g., against cereal pests)

While many pyrazines are known for their role as attractants, some also exhibit repellent or insecticidal properties. 2-Alkyl-3-methoxypyrazines, for instance, are utilized by various aposematic (warningly colored) insects as a defense mechanism against predators. The strong, often unpleasant odor of these compounds can deter potential attackers.

However, specific research on the insect repellent or insecticidal efficacy of this compound against cereal pests is not extensively documented in publicly available scientific literature. While related methoxypyrazines have been identified as key components in the chemical defense of certain insects, their direct application or efficacy as a repellent or insecticide for the protection of stored grains like cereals is an area that requires further investigation. Some 2-alkyl-3-methoxypyrazines have been investigated as potent attractants for certain florivorous scarabs, which could be relevant for pest management strategies, though this is contrary to a repellent effect. nih.gov

Pheromonal Activity and Intraspecific/Interspecific Communication

Pyrazine (B50134) derivatives are vital components of the chemical communication systems of many insect species, acting as pheromones that trigger specific behaviors. rdd.edu.iq These volatile compounds are effective over short distances and are involved in signaling alarm, aggregation, and recognizing mates.

For instance, alkylpyrazines are famously used as alarm pheromones by various ant species. When disturbed, these ants release pyrazines to alert other colony members to a threat. In the context of interspecific communication, the odor of pyrazines can be detected by other species, a phenomenon known as eavesdropping, where predators or parasitoids may use these chemical cues to locate their prey.

Several methoxypyrazine derivatives have been identified as aggregation pheromones. In some ladybug species, 2-alkyl-methoxypyrazines that function as defensive allomones also serve to attract other ladybugs to overwintering sites. nih.gov For example, 2-isobutyl-3-methoxypyrazine (B1223183) has been identified as a male-released aggregation cue in the leaf beetle Labidostomis lusitanica. nih.gov

Below is a table summarizing the pheromonal activity of selected pyrazine analogs:

| Pyrazine Compound | Insect Species | Pheromonal Function |

|---|---|---|

| 2-Isobutyl-3-methoxypyrazine | Labidostomis lusitanica (leaf beetle) | Male-released aggregation cue |

| 2-Isopropyl-3-methoxypyrazine | Coccinella septempunctata (seven-spotted ladybug) | Aggregation pheromone |

| Alkylpyrazines | Various ant species (e.g., genus Odontomachus) | Alarm pheromone |

Defensive and Warning Signals in Animal Species

This compound and its analogs are significant in the animal kingdom as defensive and warning signals. In many aposematic insects, these compounds are responsible for the characteristic odor that predators learn to associate with unpleasant taste or toxicity. This chemical defense mechanism is a crucial survival strategy. The wood tiger moth, for example, produces 2-isobutyl-3-methoxypyrazine and 2-sec-butyl-3-methoxypyrazine (B29486) to deter birds and ants. nih.gov

The role of pyrazines extends beyond insect-predator interactions. Pyrazine analogs have been identified as active components in the urine of predators, such as wolves, that induce avoidance and fear-related behaviors in prey species like deer. This indicates that pyrazines can act as kairomones, which are chemical signals that are beneficial to the receiver but not the emitter.

The following table details examples of pyrazines used as defensive or warning signals:

| Pyrazine Compound | Animal Species | Function | Effect |

|---|---|---|---|

| 2-Isobutyl-3-methoxypyrazine | Arctia plantaginis (wood tiger moth) | Defensive allomone | Deters birds and ants |

| 2-sec-Butyl-3-methoxypyrazine | Arctia plantaginis (wood tiger moth) | Defensive allomone | Deters birds and ants |

| Pyrazine analogs | Wolf (urine) | Kairomone | Induces fear and avoidance in deer |

Modulation of Insect Physiological Processes (e.g., egg-laying, hatching)

The influence of this compound and its analogs on the physiological processes of insects, such as egg-laying (oviposition) and hatching, is an area of ongoing research. While some volatile organic compounds are known to act as oviposition deterrents or stimulants, specific studies detailing the role of this compound in these processes are limited.

A study on mammals indicated that a mixture of pyrazines, including 2-methoxy-3-methylpyrazine, could reduce oviduct function. mdpi.com However, the direct applicability of these findings to insect physiology remains to be established. Further research is needed to determine if this compound or its analogs can modulate insect reproductive behaviors and development, which could have significant implications for pest management.

Antimicrobial Properties

In addition to their role in chemical ecology, pyrazine derivatives have been investigated for their antimicrobial properties. Various synthetic and naturally occurring pyrazines have demonstrated the ability to inhibit the growth of a range of microbial pathogens.

Antibacterial Activity Against Bacterial Pathogens (e.g., Escherichia coli, Ralstonia solanacearum)

Several studies have highlighted the antibacterial potential of pyrazine compounds. For instance, novel triazolo[4,3-a]pyrazine derivatives have shown antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com One particular compound from this class exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL against E. coli. mdpi.com

Furthermore, research has explored the efficacy of pyrazines against plant pathogenic bacteria. The soil-borne bacterium Ralstonia solanacearum, which causes bacterial wilt in many important crops, has been a target of such studies. It was found that 2,5-dimethylpyrazine (B89654) and 2-ethyl-3-methylpyrazine (B101031) exhibited significant activity against R. solanacearum. mdpi.com At a concentration of 504 µg/mL, 2-ethyl-3-methylpyrazine and 2,5-dimethylpyrazine showed 91.65% and 69.75% growth inhibition, respectively. mdpi.com

The table below summarizes the antibacterial activity of selected pyrazine derivatives against the specified pathogens.

| Pyrazine Compound | Bacterial Pathogen | Observed Activity |

|---|---|---|

| A novel triazolo[4,3-a]pyrazine derivative | Escherichia coli | MIC of 16 μg/mL |

| 2,5-Dimethylpyrazine | Ralstonia solanacearum | 69.75% growth inhibition at 504 µg/mL |

| 2-Ethyl-3-methylpyrazine | Ralstonia solanacearum | 91.65% growth inhibition at 504 µg/mL |

Antifungal and Antioomycete Potentials (e.g., Phytophthora capsici)

Pyrazine compounds, including various alkylpyrazines, have demonstrated significant potential as antifungal and antioomycete agents. Research has particularly highlighted their effectiveness against plant pathogens. Studies involving volatile organic compounds from microorganisms have identified several pyrazine derivatives as potent inhibitors of fungal and oomycete growth.

For instance, pyrazine derivatives such as 2,5-dimethylpyrazine, 2-ethyl-3-methylpyrazine, 2-ethylpyrazine, and 2-methyl pyrazine have been identified as effective antifungal and antioomycete chemicals. In laboratory tests against the destructive oomycete Phytophthora capsici, which causes blight in peppers and other crops, these compounds showed complete suppression of mycelial growth at specific concentrations.

Table 1: Inhibitory Concentrations of Pyrazine Analogs against Phytophthora capsici

| Pyrazine Compound | Concentration for Full Mycelial Growth Suppression (µg/mL) |

|---|---|

| 2,5-dimethylpyrazine | 504 |

| 2-ethyl-3-methylpyrazine | 504 |

| 2-ethylpyrazine | 504 |

| 2-methylpyrazine | 672 |

Mechanisms of Antimicrobial Action

The antimicrobial mechanism of pyrazine derivatives appears to be linked to their physicochemical properties, particularly their hydrophobicity. It is proposed that the germ-destroying action of pyrazines is a result of their effect on the microbial membrane. This theory is supported by comparative studies; for example, 2,5-dimethylpyrazine, which has a stronger hydrophobic character, exhibits potent antibacterial qualities, whereas 2,3-dimethylpyrazine, with lower hydrophobicity, lacks such capabilities. The interaction with and disruption of the cell membrane is therefore considered a key mechanism of their antimicrobial action.

Broader Pharmacological Explorations (excluding human trials)

Enzyme Inhibitory Activities (e.g., protein kinase, mitotic kinase, checkpoint kinase, EGFR)

Pyrazine derivatives are a significant class of compounds in medicinal chemistry, demonstrating a wide range of enzyme inhibitory activities. Their structural framework is utilized in the development of drugs targeting various enzymes, particularly kinases, which play crucial roles in cellular signaling pathways.

Many pyrazine-based small molecules function as ATP-competitive inhibitors, binding to the ATP pocket of kinases to block their activity. This has led to their investigation as potential anticancer agents. Specific pyrazine derivatives have been identified as inhibitors of protein kinases, mitotic kinases, and checkpoint kinases. For example, aminopyrazine compounds have been systematically explored as inhibitors of the mitotic kinase Nek2.

Furthermore, a nerone (B1595471) derivative that incorporates a pyrazine ring showed a significant inhibitory effect on Poly(ADP-ribose) polymerase (PARP). While some studies have explored pyrazolo[3,4-d]pyrimidine derivatives as potent EGFR tyrosine kinase inhibitors, it is the core pyrazine structure that is common in many kinase inhibitor scaffolds.

Table 2: Examples of Pyrazine Derivatives with Enzyme Inhibitory Activity

| Pyrazine Derivative Class | Target Enzyme(s) | Observed Activity |

|---|---|---|

| Aminopyrazines | Mitotic Kinase (Nek2) | Inhibition of kinase activity through binding to an inactive conformation. |

| Imadazo[1,2-a]pyrazines | Cyclin-Dependent Kinase 9 (CDK9) | Potent inhibitory activity with IC50 values as low as 0.16 µM. |

| Nerone-Pyrazine Hybrid | Poly(ADP-ribose) polymerase (PARP) | Significant inhibitory effect with an IC50 of 77 nM. |

Anti-inflammatory and Analgesic Potentials of Pyrazine Derivatives

The pyrazine scaffold is associated with a variety of pharmacological effects, including anti-inflammatory and analgesic activities. Research into natural product hybrids has demonstrated the potential of incorporating a pyrazine moiety to enhance or confer these properties.

In one study, a derivative of paeonol, a compound with known but poor anti-inflammatory action, was synthesized to include a pyrazine structure. This modification resulted in a significant increase in anti-inflammatory activity. The pyrazine-containing compound exhibited 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in macrophage cells at a concentration of 20 μM, a considerable improvement over the parent compound. While other nitrogen-containing heterocyclic compounds like pyrazolines and pyrazoles are also well-studied for these effects, the demonstrated activity of pyrazine derivatives confirms their potential in this area.

Antioxidant Properties and Radical Scavenging Mechanisms

Pyrazine derivatives have been investigated for their antioxidant capabilities and have shown potential as radical scavengers. Studies on synthetic chalcone (B49325) derivatives featuring an alkyl-substituted pyrazine heterocycle have provided detailed insights into their mechanism of action.

Certain pyrazine-chalcone derivatives were found to exhibit potent 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity. Through density functional theory (DFT) modeling, the specific radical scavenging mechanism was identified as a single electron transfer followed by a proton transfer (SET-PT). The antioxidant effects of these compounds are influenced by both their radical scavenging capacity and their molecular lipophilicity. The hybridization of known antioxidants, such as resveratrol, with pyrazine structures has also been explored to develop new compounds with potential vasorelaxant and antioxidant effects.

Structure Activity Relationship Sar Studies of 2 Methoxy 3 Propylpyrazine and Alkylpyrazines

Correlating Molecular Structure with Biological Efficacy

The biological activity of alkylpyrazines, including their antimicrobial properties, is closely linked to their molecular structure. Key structural features that influence this efficacy include hydrophobicity and the nature of substituent groups attached to the pyrazine (B50134) ring.

Influence of Hydrophobicity on Antimicrobial Potency

Hydrophobicity, often quantified by the partition coefficient (log P value), plays a significant role in the antimicrobial effectiveness of alkylpyrazines. A general trend observed is that increased hydrophobicity correlates with enhanced antimicrobial activity. This is thought to be because more hydrophobic compounds can more readily penetrate the lipid bilayer of microbial cell membranes, leading to disruption of membrane integrity and function.

One study demonstrated that among a series of pyrazine derivatives, the compound with the highest log P value, 5-isobutyl-2,3-dimethylpyrazine (B1215905) (IBDM), exhibited the most potent antimicrobial effects. The proposed mechanism suggests that these hydrophobic compounds insert themselves into the cell membrane, potentially interacting with membrane proteins and increasing permeability. This disruption can lead to a loss of the membrane potential and ultimately cell death.

Table 1: Antimicrobial Efficiency of 5-isobutyl-2,3-dimethylpyrazine (IBDM) against Meat Contaminants

| Bacterial Isolate | 0.3% IBDM Suspension (Log Reduction) | 0.6% IBDM Suspension (Log Reduction) |

|---|---|---|

| Isolate 1 | Substantial Reduction | >4 |

| Isolate 2 | Substantial Reduction | >4 |

| Isolate 3 | Substantial Reduction | >4 |

| Isolate 4 | Substantial Reduction | >4 |

| Isolate 5 | Substantial Reduction | >4 |

| Isolate 6 | Not Affected | >4 |

| Isolate 7 (Bacillus genus) | Not Affected | Not Affected |

| Isolate 8 (Bacillus genus) | Not Affected | Not Affected |

Data sourced from a study on the antimicrobial efficiency of 5-isobutyl-2,3-dimethylpyrazine against various meat contaminants.

Effects of Substituent Groups on Biological Activity and Specificity

The type, position, and size of substituent groups on the pyrazine ring significantly influence the biological activity and specificity of the compound. For instance, the presence of different alkyl groups can modulate the antimicrobial spectrum of the pyrazine derivative.

In a study investigating the antimicrobial activity of pyrazine derivatives against various bacterial meat contaminants, it was found that certain isolates were substantially inhibited by 5-isobutyl-2,3-dimethylpyrazine, while others, particularly those from the Bacillus genus, were not affected. This suggests that the specific arrangement of the isobutyl and dimethyl groups confers a degree of selectivity in its antimicrobial action.

Furthermore, research into amides of pyrazine-2-carboxylic acid has shown that different substituents on the phenylamide portion of the molecule can lead to varying degrees of antimycobacterial and antifungal activity. For example, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated the highest antituberculotic activity and also possessed the highest lipophilicity. Conversely, other substitutions resulted in compounds with more potent antialgal or photosynthesis-inhibiting properties, highlighting the role of substituent groups in determining the specific biological target.

Structure-Odor/Flavor Relationships and Sensory Perception

The aroma and flavor characteristics of alkylpyrazines are intimately tied to their molecular architecture. Subtle changes in the structure of a pyrazine molecule can lead to dramatic differences in its odor threshold and perceived flavor profile.

Impact of Molecular Architecture on Olfactory Thresholds and Flavor Profiles

The position and nature of substituent groups on the pyrazine ring are critical determinants of its sensory properties. Studies have shown that substituents at the 2, 3, and 5 positions of the pyrazine ring play a particularly important role in odorant activity. For example, 2-methoxy-3-propylpyrazine and its close relative, 2-methoxy-3-isopropylpyrazine, are known for their potent green and earthy aromas, often associated with bell peppers and raw potatoes.

The length and branching of alkyl side chains also have a profound effect. For instance, increasing the size of the alkyl group can alter the odor from nutty and roasted to green and earthy. The presence of a methoxy (B1213986) group, as in this compound, is often associated with very low odor thresholds and characteristic "green" scents.

Table 2: Odor Characteristics of Selected Alkylpyrazines

| Compound | Typical Odor/Flavor Profile |

|---|---|

| 2,3-Dimethylpyrazine | Roasted sesame seeds |

| 2,5-Dimethylpyrazine (B89654) | Roasted, nutty, chocolate, coffee |

| 2,6-Dimethylpyrazine | Roasted, nutty, coffee |

| 2-Ethyl-3,5-dimethylpyrazine | Roasted nuts, baked potato |

| 2-Methoxy-3-isopropylpyrazine | Green pea, earthy |

| 2-Methoxy-3-sec-butylpyrazine | Green bell pepper, galbanum |

Quantitative Structure-Activity Relationship (QSAR) Modeling in Sensory Chemistry

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of molecules with their biological or sensory properties. In the context of sensory chemistry, QSAR models are developed to predict the odor thresholds and flavor profiles of pyrazine derivatives based on their molecular descriptors.

These models utilize various physicochemical parameters, such as molecular connectivity, shape indices, and electronic properties, to build a mathematical relationship with the perceived odor. Successful QSAR studies have demonstrated that both the electronic and topological features of alkylpyrazines contribute to their odor strength. By understanding these relationships, it is possible to predict the sensory properties of novel pyrazine compounds and to design new molecules with specific flavor profiles. These predictive models are valuable tools in the food and fragrance industries for the development of new flavoring agents.

Stereochemical Influences on Olfactory Reception

While less extensively studied for pyrazines compared to some other classes of odorants, stereochemistry can play a crucial role in olfactory perception. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with olfactory receptors in the nose.

For some chiral odorants, different enantiomers (mirror-image isomers) can have distinct odors or varying odor intensities. In the case of pyrazines, while many common examples are not chiral, the introduction of a chiral center, for instance in a branched alkyl side chain like a sec-butyl group, could potentially lead to stereoisomers with different sensory properties. The specific fit of an odorant molecule into the binding pocket of an olfactory receptor is a key determinant of the resulting neural signal and perceived scent. Therefore, the precise stereochemistry of a pyrazine molecule can be expected to influence its olfactory reception.

Computational Approaches in SAR Analysis

Computational methods are integral to modern Structure-Activity Relationship (SAR) studies of alkylpyrazines, providing predictive models that guide the synthesis and evaluation of new flavor compounds. These approaches allow for the high-throughput screening of virtual compounds and offer insights into the molecular properties governing odor characteristics.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are primary computational tools used to correlate the physicochemical properties of pyrazine derivatives with their odor thresholds. ijournalse.org These models rely on the calculation of molecular descriptors, which are numerical representations of a molecule's topological, electronic, and steric features.

For alkylpyrazines, studies have shown that both electronic and topological characteristics are significant contributors to odor strength. nih.gov The development of robust QSAR/QSPR models enables the prediction of odor properties for novel pyrazine compounds, facilitating the design of new molecules with desired flavor profiles. ijournalse.orgresearchgate.net For instance, a two-dimensional QSPR model was developed for a series of 78 pyrazine molecules to analyze their odor thresholds using Multiple Linear Regression (MLR). ijournalse.org This study utilized quantum chemical calculations, specifically Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, to determine the electronic and quantum chemical descriptors for the models. ijournalse.org The resulting models demonstrated high internal and external consistency, proving effective in predicting the odor thresholds of both training and test set compounds. ijournalse.orgijournalse.org

Key findings from such studies indicate that variations in odor activities are dependent on the types of substituent groups and their locations on the pyrazine ring. researchgate.netarabjchem.org Research has consistently shown that substituents at the 2, 3, and 5 positions of the pyrazine ring play a crucial role in the molecule's odorant activity. ijournalse.orgarabjchem.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields around the molecules. arabjchem.org These approaches have been successfully applied to pyrazine derivatives to create predictive models with good statistical significance. arabjchem.org For example, a study involving 78 pyrazine derivatives developed CoMSIA and other models that showed strong predictive capabilities, which is essential for designing new flavor and food products. arabjchem.org

The table below presents a selection of molecular descriptors that are often calculated in computational studies of pyrazines and their correlation with odor properties.

| Descriptor Category | Specific Descriptor Example | Relevance to Odor SAR |

| Topological | Molecular Connectivity Indices | Describes the branching and size of the molecule, which influences how it fits into an olfactory receptor. nih.gov |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons in interactions with olfactory receptors. mdpi.com |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Pertains to the molecule's electron-accepting capability. |

| Quantum Chemical | Dipole Moment | Influences the polar interactions between the odorant molecule and the receptor. nih.gov |

| Steric/Shape | Molecular Shape Indices | Quantifies the three-dimensional shape of the molecule, a critical factor in receptor binding. nih.gov |

Molecular docking is another powerful computational technique used to investigate the interactions between pyrazine ligands and olfactory receptors (ORs) at a molecular level. nih.gov Although the specific three-dimensional structures of most human ORs are not yet experimentally determined, homology modeling can be used to create reliable models based on known GPCR structures. nih.gov Docking simulations can then predict the preferred binding poses and affinities of pyrazine derivatives within the receptor's binding pocket. nih.govnewcastle.edu.au These simulations help to elucidate the specific amino acid residues that are key for binding and contribute to understanding the structural basis of odor perception for different pyrazines. For example, studies have identified specific human olfactory receptors, such as OR5K1 and OR2AG1, that respond to pyrazine molecules. chemcom.be

Through these computational approaches, researchers can build a comprehensive understanding of the SAR for this compound and other alkylpyrazines, accelerating the discovery and design of novel compounds with specific and desirable aroma characteristics.

Advanced Analytical Methodologies for 2 Methoxy 3 Propylpyrazine Quantification and Identification

Chromatographic Techniques

Chromatography is the cornerstone of analytical methods for volatile and semi-volatile compounds like 2-methoxy-3-propylpyrazine. Gas chromatography and high-performance liquid chromatography are the most prominent techniques utilized for its separation and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound and other related methoxypyrazines. openagrar.de This is due to its high chromatographic resolution, which allows for the separation of complex mixtures, and the high sensitivity and specificity of the mass spectrometer, which enables confident identification and quantification. openagrar.de

Single-dimension GC-MS provides a robust platform for the analysis of this compound. The separation is typically performed on a capillary column with a specific stationary phase. The choice of the column is critical for achieving good separation from other volatile compounds in the sample.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column Type | Capillary, OV-101 | Capillary, Carbowax 20M |

| Column Length | 50 m | 50 m |

| Column Diameter | 0.22 mm | 0.22 mm |

| Temperature Program | Start at 80°C, ramp at 2 K/min to 200°C | Start at 80°C, ramp at 2 K/min to 200°C |

| Retention Index (I) | 1121 | 1470 |

| Reference | nist.gov | nist.gov |

For highly complex matrices where co-elution can be a significant issue, multidimensional gas chromatography (MDGC) offers enhanced separation capabilities. mdpi.com Heart-cutting MDGC-MS, for instance, allows for the selective transfer of a small fraction of the eluent from the first column to a second column with a different stationary phase for further separation. mdpi.com This technique significantly improves resolution and is particularly useful for detecting trace amounts of methoxypyrazines in samples like wine. mdpi.com A study on wine analysis demonstrated the ability of a heart-cut MDGC-MS system to quantify methoxypyrazines at the picogram per liter level, effectively resolving them from co-eluting compounds. mdpi.com

Comprehensive two-dimensional gas chromatography (GC×GC) is another powerful multidimensional technique. In GC×GC, the entire sample is subjected to separation on two different columns, providing a much higher peak capacity compared to single-dimension GC. nih.gov When coupled with a time-of-flight mass spectrometer (TOFMS), GC×GC-TOFMS allows for the detailed analysis of complex volatile profiles and the accurate quantification of trace compounds like methoxypyrazines. nih.gov

To enhance the sensitivity of GC-MS for trace analysis of this compound, the mass spectrometer can be operated in the selected ion monitoring (SIM) mode. Instead of scanning the entire mass range, the instrument is set to monitor only a few specific ions that are characteristic of the target analyte. researchgate.net This significantly increases the signal-to-noise ratio, allowing for lower detection limits. researchgate.net For methoxypyrazines, characteristic ions are selected for quantification and confirmation.

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Reference |

|---|---|---|---|

| 3-isopropyl-2-methoxypyrazine (IPMP) | 151 | 124 | researchgate.net |

| 3-sec-butyl-2-methoxypyrazine (SBMP) | 151 | 124 | researchgate.net |

| 3-isobutyl-2-methoxypyrazine (IBMP) | 151 | 124 | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Pyrazine (B50134) Analysis

While GC-MS is the predominant technique, high-performance liquid chromatography (HPLC) offers an alternative for the analysis of pyrazines, particularly for less volatile or thermally labile compounds. nih.gov For compounds like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

Hydrophilic interaction liquid chromatography (HILIC) is another HPLC mode that has proven effective for the separation of polar and hydrophilic compounds. nih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can be advantageous for the analysis of certain pyrazines. nih.gov The development of an efficient separation technique and the subsequent determination of pyrazines are essential for the precise quality control of food products. tut.ac.jp

Sample Preparation and Extraction Protocols

Effective sample preparation is crucial for the accurate analysis of this compound, as it is often present at trace levels in complex matrices. The goal of sample preparation is to isolate and concentrate the analyte of interest while removing interfering substances.

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique widely used for the extraction of volatile and semi-volatile compounds, including this compound, from various sample matrices. nih.gov In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. sigmaaldrich.com

The selection of the appropriate fiber coating is critical for the successful application of HS-SPME. The choice depends on the polarity and volatility of the target analytes. For the analysis of a broad range of volatile compounds, including methoxypyrazines, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often preferred due to its ability to adsorb a wide variety of analytes. mdpi.comnih.gov

The optimization of HS-SPME parameters is essential to achieve maximum extraction efficiency. These parameters include extraction time, extraction temperature, and sample volume. A response surface methodology can be employed to systematically optimize these variables. nih.gov

| Parameter | Optimized Condition | Reference |

|---|---|---|

| SPME Fiber | 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | sigmaaldrich.com |

| Extraction Time | 30 min | sigmaaldrich.com |

| Extraction Temperature | 40 °C | sigmaaldrich.com |

| Sample Modification | Addition of 30% (w/v) NaCl | sigmaaldrich.com |

Detection Strategies and Internal Standards

Following extraction, sensitive and selective detection methods are required to identify and quantify this compound, often coupled with Gas Chromatography (GC) for separation.

Nitrogen-Phosphorus Detection (NPD) is a highly sensitive and selective detection method used in gas chromatography. It is particularly well-suited for the analysis of nitrogen-containing organic compounds like pyrazines. The detector operates on a principle similar to a flame ionization detector (FID), but it uses a heated bead of an alkali metal salt. When nitrogen-containing compounds elute from the GC column and pass over the bead, they cause a significant increase in the electric current, generating a highly selective signal. This selectivity makes NPD an excellent choice for detecting trace levels of pyrazines in complex mixtures, as it minimizes interference from non-nitrogenous matrix components.

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful detection technique that separates ions based on their mass-to-charge ratio (m/z). youtube.com After ionization, all ions are accelerated by the same electric potential into a field-free "drift" region. youtube.com Lighter ions travel faster and reach the detector first, while heavier ions take longer. youtube.com The time it takes for an ion to reach the detector is directly related to its m/z.

Key advantages of TOF detectors in pyrazine profiling include:

High Mass Resolution: TOF analyzers can distinguish between compounds with very similar masses, which is crucial for identifying specific pyrazines in a complex aroma profile. exosens.com

Fast Acquisition Speed: They can acquire a full mass spectrum very rapidly, making them compatible with fast GC separations. exosens.com

High Sensitivity: TOF detectors provide the sensitivity needed to detect trace-level compounds, which is essential for pyrazines that have very low odor thresholds. scribd.comscribd.com

This technology has been successfully used to generate detailed profiles of pyrazines and other flavor compounds in food products. scribd.comscribd.com

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the accurate quantification of trace-level aroma compounds. researchgate.net This method involves adding a known quantity of a stable isotope-labeled analog of the target analyte (e.g., deuterium-labeled this compound) as an internal standard at the very beginning of the sample preparation process. researchgate.netnih.gov

The labeled internal standard is chemically identical to the native analyte and thus behaves identically during every step of extraction, cleanup, and injection. researchgate.net Any loss of analyte during sample workup will be matched by a proportional loss of the internal standard. By measuring the ratio of the response of the native analyte to the labeled standard using a mass spectrometer, it is possible to correct for matrix effects and procedural losses, leading to highly accurate and precise quantification. researchgate.netnih.gov SIDA has been successfully established for the analysis of other methoxypyrazines in wine, achieving low detection limits (in the ng/L range) and excellent recovery efficiencies (99-102%). nih.govresearchgate.net

Method Validation and Challenges in Trace-Level Analysis

Validating an analytical method ensures that it is reliable, reproducible, and fit for its intended purpose. For trace-level analysis of this compound, method validation is particularly critical and must address several challenges.

Key validation parameters include:

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For potent aroma compounds like pyrazines, these limits must be extremely low, often in the sub-ng/L range. nih.gov

Linearity and Range: This establishes the concentration range over which the instrumental response is proportional to the analyte concentration.

Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is spiked into a blank matrix and analyzed. nih.gov

Precision: This measures the degree of agreement among replicate measurements, typically expressed as the relative standard deviation (RSD). For trace analysis, achieving low RSD values (<10%) is a significant goal. nih.govresearchgate.net

Major challenges in the trace-level analysis of this compound include:

Matrix Interference: Complex matrices such as wine, coffee, or vegetables contain numerous compounds that can interfere with the analysis, either by co-eluting with the analyte or by causing signal suppression or enhancement in the detector. researchgate.net

Analyte Volatility and Instability: As a volatile compound, this compound can be lost during sample preparation steps that involve heating or evaporation.

Low Concentrations: The compound is often present at concentrations at or below its sensory threshold, requiring highly sensitive instrumentation and meticulous extraction procedures to achieve reliable quantification. researchgate.netresearchgate.net

Addressing these challenges often requires the combination of selective extraction techniques like SPE or QuEChERS with high-resolution detection methods like GC-MS, and the use of SIDA to ensure the highest level of accuracy. researchgate.net

Q & A

Q. How is 2-Methoxy-3-propylpyrazine structurally characterized in analytical chemistry?

Structural characterization typically involves gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). For GC-MS, optimized parameters include:

- Column types : DB-5 (30 m × 0.25 mm, 0.25 µm film) or DB-Wax (30 m × 0.32 mm, 0.5 µm film) .

- Temperature programs : Ramp rates of 3–5°C/min from 40°C to 240°C, with helium as the carrier gas . NMR analysis (¹H and ¹³C) resolves substituent positions (e.g., methoxy and propyl groups) and confirms isomer purity (>99% by GC) .

Q. What are the common synthetic routes for this compound in laboratory settings?

Two primary methods are employed:

- Gutknecht/Gastaldi condensation : Reacting amines with ketones under acidic conditions, where one reagent contains the methoxy group and the other introduces the propyl chain .

- Two-step synthesis : Glyoxal reacts with norvaline amide hydrochloride to form 2-hydroxy-3-propylpyrazine, followed by methylation using diazomethane . Purity is validated via refractive index (1.506–1.510) and density (1.073–1.093 g/cm³) measurements .

Advanced Research Questions

Q. How do thermodynamic studies using ITC and NMR elucidate the binding mechanisms of pyrazines to proteins like MUP-I?

Isothermal titration calorimetry (ITC) reveals that binding is enthalpy-driven, countering the classical hydrophobic effect. Key findings include:

- ΔH (enthalpy) : Dominates binding affinity due to desolvation of the protein pocket.

- Entropy compensation : Ligand binding rigidifies residues near the pocket but increases conformational freedom in adjacent regions ("conformational relay") . NMR relaxation experiments (¹⁵N and ²H) map side-chain dynamics, showing localized entropy changes that optimize ligand specificity .

Q. How can researchers resolve discrepancies in gas chromatography data for this compound across different experimental conditions?

Discrepancies arise from column selectivity and temperature gradients. Methodological adjustments include:

- Column selection : Polar columns (e.g., DB-Wax) enhance separation of isomers, while non-polar columns (HP-1) improve volatility for low-concentration samples .

- Standardization : Use internal standards (e.g., deuterated analogs) to normalize retention time shifts caused by matrix effects in complex samples (e.g., wine, coffee) .

- Validation : Cross-reference with GC-olfactometry to correlate sensory attributes (e.g., bell pepper notes) with chromatographic peaks .

Q. What strategies optimize isomer-specific analysis of this compound derivatives?

Isomer resolution requires:

- Chiral columns : Cyclodextrin-based stationary phases separate enantiomers (e.g., 2-methoxy-3-(1R)- vs. 3-(1S)-methylpropyl isomers) .

- Multidimensional GC (GC×GC) : Enhances peak capacity for co-eluting isomers in natural product extracts .

- Synthesis control : Purify intermediates (e.g., 2-hydroxy-3-propylpyrazine) to minimize byproduct formation during methylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.